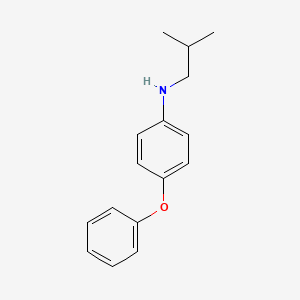

N-phenethyl-4-phenoxyaniline

Descripción general

Descripción

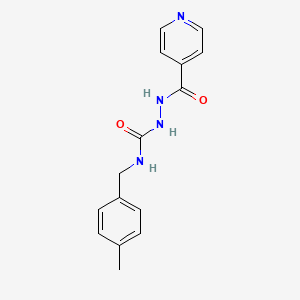

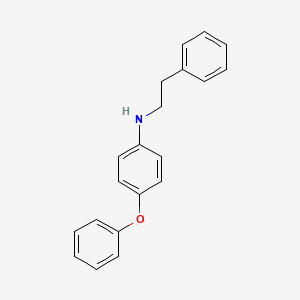

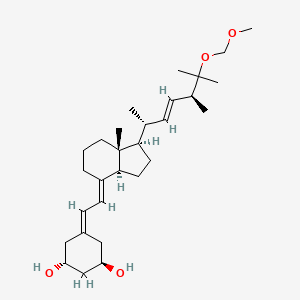

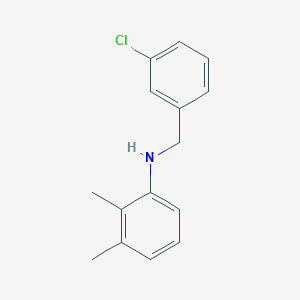

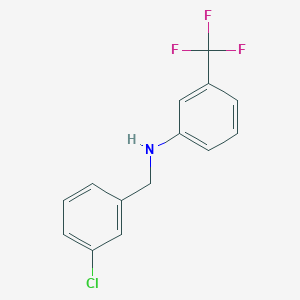

“N-phenethyl-4-phenoxyaniline” is a biochemical compound with the molecular formula C20H19NO and a molecular weight of 289.37 . It is used for proteomics research .

Synthesis Analysis

The synthesis of “this compound” and its analogs involves high-yielding transformations . The general three-step strategy produced a panel of four fentanyls in excellent yields (73–78%) along with their more commonly encountered hydrochloride and citric acid salts . The crude compound obtained was recrystallized with petroleum–ether (40–60 °C), yielding 14.62 g (90 %), mp 81–83 °C .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C20H19NO . It is related to other opioids like morphine and oxycodone .

Chemical Reactions Analysis

The chemical reactions of “this compound” and its analogs generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

N-phenethyl-4-phenoxyaniline is structurally related to 4-phenoxyaniline derivatives. The crystal structures of 4-phenoxyanilines, including variations like 4-(4′-Iodo)phenoxyaniline, have been studied for their structural properties. These compounds show isostructural characteristics with corresponding bromo, chloro, and ethynyl derivatives, a phenomenon understood through the concept of conditional isomorphism (Dey & Desiraju, 2004).

Bioactivity and Anticancer Potential

Phenethyl groups, closely related to this compound, have been studied for their potential activity as anticancer agents. Compounds combining phenolic and phenethyl groups exhibit strong anticancer bioactivity, demonstrating the importance of molecular structure in determining bioactivity (Firdaus et al., 2018).

Chemical Reactions and Toxicology

The reactions and potential toxicological effects of compounds structurally related to this compound, like 4-ethoxyaniline derivatives, have been studied. These investigations shed light on their interactions with other compounds, like N-acetylcysteine, and the formation of various products, which has implications for understanding their toxic potential (Lindqvist, Kenne, & Lindeke, 1991).

Corrosion Inhibition

Research on 1-phenethyl-3-(3-phenoxypropyl)-1H-imidazol-3-ium bromide, a compound similar to this compound, reveals its potential as a corrosion inhibitor for mild steel in acidic environments. This highlights the utility of phenoxyaniline derivatives in industrial applications (Hajjaji et al., 2021).

Antioxidant Properties

The synthesis and evaluation of phenethyl trifluoroacetate esters, which are structurally related to this compound, demonstrate their effective antioxidant properties. This has implications for pharmaceutical, food, and cosmetic industries (Bernini et al., 2018).

Cyclization-Activated Prodrugs

Research into basic carbamates of 4-hydroxyanisole, a structural analog of this compound, shows their potential as cyclization-activated prodrugs. These carbamates release active drugs through predictable intramolecular cyclization-elimination reactions, indicating potential pharmaceutical applications (Saari et al., 1990).

DNA Alkylation and Anticancer Research

Studies on phenethyl bromides, similar to this compound, have explored their potential in DNA alkylation and anticancer properties. This research is significant for developing novel anticancer therapies (Shalders et al., 1999).

Phytochemical Research

Phenolic compounds, including those structurally related to this compound, have been extensively studied for their antioxidant, antimicrobial, and anticancer properties. This research contributes to understanding the health-promoting benefits of natural products (Altemimi et al., 2017).

Cytotoxicity Studies

Research on phenolic acid phenethyl esters shows diverse biological effects, including cytotoxicity against oral cancer cells. This highlights the potential therapeutic applications of phenethyl derivatives in cancer treatment (Lee et al., 2005).

Polymerization Catalysts

The regiochemistry of propene insertion in octahedral column 4 polymerization catalysts, involving phenoxy-amine or phenoxy-imine ligands, demonstrates the importance of these compounds in material science and catalysis (Talarico, Busico, & Cavallo, 2003).

Mecanismo De Acción

Mode of Action

. This suggests that N-Phenethyl-4-phenoxyaniline might interact with its targets in a similar manner, leading to changes in cellular signaling.

Biochemical Pathways

, it can be speculated that this compound might influence pathways related to these processes.

Result of Action

, it can be speculated that this compound might have similar effects.

Safety and Hazards

The safety data sheet for a related compound, 4-Phenoxyaniline, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

The precursors of the most common synthesis routes used in illicit fentanyl manufacture, including “N-phenethyl-4-phenoxyaniline”, have been placed under international control . This gives governments the necessary legal base to seize illicit shipments of these chemicals, take stronger measures to prevent their diversion from licit industry, and collaborate more closely across international borders .

Propiedades

IUPAC Name |

4-phenoxy-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-16-21-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDHZZAXTMGZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289390 | |

| Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024240-73-0 | |

| Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024240-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Phenoxyphenyl)benzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)

![2-(1-{[4-(propan-2-yl)phenyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3074839.png)

![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorobenzoyl)thiourea](/img/structure/B3074918.png)